4-methyl-N,N-Dimethylcathinone (hydrochloride)
Overview
Description
4-methyl-N,N-Dimethylcathinone (hydrochloride) is a synthetic compound categorized as a cathinone. Cathinones are a class of chemicals related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is primarily used in research and forensic applications due to its stimulant properties .
Mechanism of Action
Target of Action
As a cathinone, it is likely to interact with the central nervous system, specifically the monoamine transporters .
Mode of Action
Cathinones typically work by increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to increased postsynaptic receptor activation .
Biochemical Pathways
As a cathinone, it is likely to affect the monoaminergic system, influencing the reuptake and release of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
As a cathinone, it is likely to cause increased neuronal activity due to the elevated levels of neurotransmitters in the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,N-Dimethylcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpropiophenone.
Formation of Intermediate: The 4-methylpropiophenone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 4-methyl-N,N-dimethylcathinone.
Hydrochloride Formation: The intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,N-Dimethylcathinone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
4-methyl-N,N-Dimethylcathinone (hydrochloride) is used in various scientific research fields:
Biology: Studies its effects on biological systems, particularly its stimulant properties and potential neurotoxicity.
Medicine: Researches its potential therapeutic effects and risks, although it is not approved for medical use.
Industry: Used in the development of new synthetic routes and the study of its chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-methylmethcathinone (mephedrone): Similar in structure but lacks the N,N-dimethyl groups.
N,N-Dimethylcathinone: Lacks the 4-methyl group.
Methcathinone: Lacks both the 4-methyl and N,N-dimethyl groups.
Uniqueness
4-methyl-N,N-Dimethylcathinone (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological properties and makes it a valuable compound for research purposes .
Properties
IUPAC Name |
2-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4;/h5-8,10H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUGYDLTBREKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342653 | |
Record name | 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448845-14-4 | |
Record name | 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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